4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGXUUCPFNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327449 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-08-9 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction remains a cornerstone for synthesizing benzimidazole derivatives. This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, the reaction typically proceeds via the following steps:
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Reactants : 5-chloro-1,2-phenylenediamine and 4-aminobenzoic acid.
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Catalyst : Phosphoric acid or polyphosphoric acid (PPA).
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Conditions : Reflux at 200°C for 2 hours.
The mechanism involves cyclodehydration, where the carboxylic acid group reacts with the amine groups of o-phenylenediamine to form the benzimidazole ring. Modifications, such as using PPA in xylene, improve yields to 83–95% for substituted derivatives.
Table 1: Phillips-Ladenburg Reaction Variants
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₃PO₄ | None | 200 | 70 |
| PPA | Xylene | 140 | 83–95 |
| ZnO nanoparticles | Solvent-free | 70 | 94–98 |
Microwave-Assisted Synthesis
Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A representative protocol involves:
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Reactants : 5-chloro-1,2-phenylenediamine and 4-formylbenzoic acid methyl ester.
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Additive : Sodium metabisulfite.
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Conditions : Microwave reactor at 240°C, 10 bar pressure, 5 minutes.
This method reduces reaction times from hours to minutes and enhances purity by minimizing side reactions. The hydrazide intermediate is subsequently hydrolyzed to the carboxylic acid using hydrazine hydrate.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and cost-efficiency. Key strategies include:
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Continuous Flow Systems : Enable high-throughput synthesis with real-time monitoring.
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Catalytic Optimization : Fe/S redox systems achieve 90% yields by reducing nitro intermediates in situ.
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Purification : Crystallization from ethanol or aqueous mixtures ensures >95% purity.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow |
| Catalyst | Fe/S |
| Temperature | 140–200°C |
| Annual Production | Metric tons (confidential) |
Analytical and Purification Techniques
Spectroscopic Characterization
Chromatographic Methods
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Column Chromatography : Silica gel (ethyl acetate/hexane) isolates intermediates.
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Recrystallization : Ethanol or butanol yields crystalline products.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Phillips-Ladenburg | 70–95 | 2–6 hours | High |
| Microwave-Assisted | 77–98 | 5–10 minutes | Moderate |
| Industrial Fe/S Catalysis | 90 | 1–2 hours | Very High |
Chemical Reactions Analysis
Esterification and Hydrazide Formation
The carboxylic acid group undergoes esterification to form methyl esters, enabling further functionalization. Subsequent treatment with hydrazine hydrate yields hydrazide derivatives, a critical step for synthesizing bioactive compounds.
Key Reaction Sequence
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Esterification :
-
Hydrazide Formation :
Condensation Reactions
The hydrazide derivatives react with aldehydes to form hydrazones, expanding structural diversity for biological testing.
Example Reaction :
Substitution Reactions
The chlorine atom on the benzimidazole ring participates in nucleophilic substitution, enabling modifications to enhance pharmacological properties.
Key Substitution Pathways
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium azide | DMF, 80°C | 5-Azido-1H-benzimidazole derivative | 68% |
| Thiourea | Ethanol, reflux | 5-Mercapto-1H-benzimidazole derivative | 72% |
| Ammonia (NH₃) | Sealed tube, 120°C | 5-Amino-1H-benzimidazole derivative | 65% |
Oxidation and Reduction
The benzimidazole ring and carboxylic acid group undergo redox reactions:
Oxidation
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N-Oxide Formation :
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Products are intermediates for antitumor agents.
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Reduction
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Carboxylic Acid to Alcohol :
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Yield: 78%.
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Anhydride and Amide Formation
The carboxylic acid forms anhydrides or amides under specific conditions:
Anhydride Synthesis
Amide Coupling
Microwave-Assisted Reactions
Microwave irradiation significantly improves efficiency in synthesizing derivatives:
| Reaction Type | Time (Conventional) | Time (Microwave) | Yield Improvement |
|---|---|---|---|
| Hydrazide formation | 6–8 hours | 10 minutes | 81% → 89% |
| Condensation | 4–6 hours | 2 hours | 75% → 92% |
Biological Activity Correlation
Derivatives show enhanced bioactivity post-modification:
| Derivative | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazone (3d) | Antifungal | 8 (vs. Candida) | |
| N-Acylated benzimidazole (5w) | Anticancer (HeLa cells) | IC₅₀ = 12.4 µM |
Key Research Findings
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Microwave-assisted syntheses reduce reaction times by 80% while maintaining high yields .
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Hydrazone derivatives exhibit superior antifungal activity compared to parent compounds (MIC = 8 µg/mL) .
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Chlorine substitution with azide groups enhances DNA-binding affinity in anticancer studies.
This compound’s versatility in forming esters, hydrazides, and substituted derivatives underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole, including 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that certain benzimidazole derivatives demonstrate activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis .
- Anticancer Properties : The mechanism of action for the anticancer potential of this compound involves interaction with DNA synthesis pathways, potentially inhibiting tumor growth through interference with cellular replication processes.
Biological Studies
The compound's biological activity extends beyond antimicrobial effects:
- Antiviral Properties : Preliminary studies suggest that benzimidazole derivatives may also possess antiviral activities, although specific data on this compound is limited. Its structural similarity to other active compounds indicates potential in this area.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in various industrial processes:
- Catalyst Development : The compound serves as a catalyst in chemical reactions, facilitating the synthesis of more complex organic molecules.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and evaluating various benzimidazole derivatives for antimicrobial activity found that compounds structurally related to this compound exhibited promising results against multiple pathogens. The study highlighted the importance of substituent effects on biological activity, suggesting that modifications could enhance efficacy .
Case Study 2: Anticancer Mechanism Investigation
Another research effort investigated the anticancer mechanisms of benzimidazole derivatives, including this compound. The study revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, thus providing insights into their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- Methyl-substituted analogue: Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () replaces the chloro group with a methyl substituent.
- Fluoro- and bromo-substituted derivatives: Compounds like (5M)-5-(2-chloro-5-fluoro-4-methylphenyl)-1H-benzimidazole-7-carboxylic acid () and 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () incorporate halogen atoms at distinct positions. Fluorine substitution often enhances metabolic stability and bioavailability .
Functional Group Transformations on the Benzoic Acid Moiety
- Hydrazide derivatives : Conversion of the carboxylic acid to hydrazide (e.g., 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid hydrazide) enables further condensation with aldehydes to form hydrazones. These derivatives exhibit enhanced anticancer activity, as seen in compounds like this compound 2-nitrobenzylidene hydrazide, which showed IC₅₀ values of <10 μM against MCF-7 and A549 cancer cell lines .
- Ester and tetrazole-containing analogues : Methyl ester derivatives () and 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid () demonstrate how esterification or heterocyclic substitutions alter solubility and target binding. The tetrazole group in mimics a carboxylic acid, offering metabolic resistance while maintaining hydrogen-bonding capacity .
Table 1: Key Pharmacological Profiles of Selected Analogues
Anticancer Activity
Hydrazone derivatives of the parent compound exhibit superior anticancer activity. For example, the 2,4-dichlorobenzylidene hydrazide derivative (IC₅₀: 7.2 μM against MCF-7) outperforms cisplatin (IC₅₀: 12 μM) in the same assay .
Antimicrobial and Antioxidant Properties
While the parent compound shows moderate antimicrobial activity, its tetrazole-containing analogue () exhibits potent antioxidant effects (EC₅₀: 25 μM), likely due to the radical-scavenging capacity of the tetrazole ring .
Biological Activity
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is known for its broad range of biological activities. The presence of the chloro group and the benzoic acid moiety enhances its potential interactions with biological targets.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The benzimidazole ring can bind to various enzymes, inhibiting their activity.
- DNA Interaction : It may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
- Targeting Specific Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example, it has been evaluated against various bacterial and fungal strains using methods such as serial dilution and disk diffusion.
Table 1: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Its effectiveness was comparable to standard antimicrobial agents like ciprofloxacin and fluconazole.
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies demonstrate that it induces cytotoxicity in various cancer cell lines, including those resistant to conventional therapies.
Case Study: Cytotoxicity in Cancer Cells
In a study involving K562 cells (a model for chronic myeloid leukemia), treatment with this compound resulted in:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
- Apoptosis Induction : Flow cytometry revealed increased apoptosis markers (caspase activation) in treated cells .
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring can significantly influence their potency.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| C-5 (Chloro group) | Increased antimicrobial potency | |
| C-4 (Benzoic acid moiety) | Enhanced anticancer activity |
The presence of electron-withdrawing groups at strategic positions appears to enhance both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 5-chloro-1H-benzimidazole derivatives and substituted benzoic acids. For example, hydrazide derivatives of the compound are synthesized by reacting the parent acid with hydrazine derivatives under reflux conditions. Intermediates are purified via recrystallization or column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) is used to confirm stoichiometric purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbonyl (C=O) and benzimidazole carbons.
- UV-Vis Spectroscopy : Absorbance maxima in the 250–300 nm range indicate π→π* transitions in aromatic systems.
- Elemental Analysis : CHN analysis validates empirical formula consistency (e.g., CHClNO) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% threshold).
- TLC : Silica-gel plates with ethyl acetate/hexane eluents track degradation products.
- Stability Studies : Accelerated stability testing under humidity (40–75% RH), temperature (25–40°C), and light exposure (ICH guidelines) identifies optimal storage conditions (e.g., desiccated, 4°C) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution single-crystal X-ray data refinement. Parameters like R-factor (<0.05) and goodness-of-fit (GOF ≈ 1) validate models.
- Twinning Analysis : Employ SHELXD to detect twinning in crystals, common in benzimidazole derivatives.
- Validation Tools : PLATON or CCDC Mercury for symmetry checks and hydrogen-bonding networks .
Q. What experimental designs are recommended to evaluate the anticancer activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : MTT assays on A549 (lung) and MCF-7 (breast) cancer cell lines, with IC values compared to cisplatin.
- In Vivo Models : Tumor xenografts in BALB/c mice, monitoring tumor volume inhibition over 21 days.
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
Q. How can structure-activity relationship (SAR) insights guide the optimization of benzimidazole derivatives for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the benzimidazole 5-position to enhance cytotoxicity.
- Hydrazide Modifications : Replace benzylidene hydrazide moieties with heterocyclic groups (e.g., pyrazolines) to improve solubility and target affinity.
- Computational Modeling : Molecular docking (AutoDock Vina) against EGFR or tubulin binding sites predicts binding affinities .
Q. What strategies improve synthetic yields of this compound in multi-step reactions?
- Methodological Answer :
- Catalytic Optimization : Use p-toluenesulfonic acid (PTSA) as a catalyst in condensation steps to reduce reaction time.
- Design of Experiments (DOE) : Taguchi or factorial designs optimize temperature (80–120°C), solvent (DMF vs. ethanol), and molar ratios.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
Q. How can computational methods predict the pharmacokinetic and binding properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability, BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability in binding pockets (e.g., DNA topoisomerase II).
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and frontier molecular orbitals (HOMO-LUMO gap) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
